Imazamethabenz (free acid) 100 microg/mL in Acetonitrile
Imazamethabenz (free acid) 100 microg/mL in Acetonitrile
Imazamethabenz, also known as ac 263840, belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof. Imazamethabenz is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, imazamethabenz is primarily located in the membrane (predicted from logP). Imazamethabenz can be converted into methyl 2-(4-isopropyl-4-methyl-5-oxo-4, 5-dihydro-1H-imidazol-2-yl)-4-methylbenzoate.
Rac-6-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-p-toluic acid is a racemate comprising equimolar amounts of the R- and S- enantiomers of 6-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-p-toluic acid. It is the minor component of the herbicide imazamethabenz. It contains a 6-[(4R)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]-p-toluic acid and a 6-[(4S)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]-p-toluic acid.
Rac-6-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-p-toluic acid is a racemate comprising equimolar amounts of the R- and S- enantiomers of 6-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-p-toluic acid. It is the minor component of the herbicide imazamethabenz. It contains a 6-[(4R)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]-p-toluic acid and a 6-[(4S)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]-p-toluic acid.
Brand Name:
Vulcanchem
CAS No.:
100728-84-5
VCID:
VC20789792
InChI:
InChI=1S/C15H18N2O3/c1-8(2)15(4)14(20)16-12(17-15)11-7-9(3)5-6-10(11)13(18)19/h5-8H,1-4H3,(H,18,19)(H,16,17,20)
SMILES:
CC1=CC(=C(C=C1)C(=O)O)C2=NC(C(=O)N2)(C)C(C)C
Molecular Formula:
C15H18N2O3
Molecular Weight:
274.31 g/mol
Imazamethabenz (free acid) 100 microg/mL in Acetonitrile
CAS No.: 100728-84-5
Cat. No.: VC20789792
Molecular Formula: C15H18N2O3
Molecular Weight: 274.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Imazamethabenz, also known as ac 263840, belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof. Imazamethabenz is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, imazamethabenz is primarily located in the membrane (predicted from logP). Imazamethabenz can be converted into methyl 2-(4-isopropyl-4-methyl-5-oxo-4, 5-dihydro-1H-imidazol-2-yl)-4-methylbenzoate. Rac-6-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-p-toluic acid is a racemate comprising equimolar amounts of the R- and S- enantiomers of 6-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-p-toluic acid. It is the minor component of the herbicide imazamethabenz. It contains a 6-[(4R)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]-p-toluic acid and a 6-[(4S)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]-p-toluic acid. |
|---|---|
| CAS No. | 100728-84-5 |
| Molecular Formula | C15H18N2O3 |
| Molecular Weight | 274.31 g/mol |
| IUPAC Name | 4-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoic acid |
| Standard InChI | InChI=1S/C15H18N2O3/c1-8(2)15(4)14(20)16-12(17-15)11-7-9(3)5-6-10(11)13(18)19/h5-8H,1-4H3,(H,18,19)(H,16,17,20) |
| Standard InChI Key | KFEFNHNXZQYTEW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C(=O)O)C2=NC(C(=O)N2)(C)C(C)C |
| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)O)C2=NC(C(=O)N2)(C)C(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator